molecular formula C23H21ClN2O5 B13850618 Chloropropanoylpretadalafil

Chloropropanoylpretadalafil

Cat. No.: B13850618
M. Wt: 440.9 g/mol
InChI Key: FERMPTIBAJFDLJ-VGOFRKELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloropropanoylpretadalafil is a chemical compound with the molecular formula C23H21ClN2O5 and a molecular weight of 440.88 g/mol . It is a derivative of tadalafil, a well-known phosphodiesterase 5 inhibitor used primarily for treating erectile dysfunction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloropropanoylpretadalafil typically involves the reaction of tadalafil with chloropropanoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Chloropropanoylpretadalafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloropropanoylpretadalafil is unique due to its specific chemical modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to other phosphodiesterase 5 inhibitors .

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(3-chloropropanoyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C23H21ClN2O5/c1-29-23(28)17-11-15-14-4-2-3-5-16(14)25-21(15)22(26(17)20(27)8-9-24)13-6-7-18-19(10-13)31-12-30-18/h2-7,10,17,22,25H,8-9,11-12H2,1H3/t17-,22-/m1/s1

InChI Key

FERMPTIBAJFDLJ-VGOFRKELSA-N

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25

Origin of Product

United States

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